molecular formula C14H11FO4 B6398990 4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid CAS No. 1261905-51-4

4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6398990
CAS No.: 1261905-51-4
M. Wt: 262.23 g/mol
InChI Key: PFJMNDVABRHDGJ-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes a fluoro group, a hydroxy group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-(4-fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(14(17)18)2-4-11(13)10-5-3-9(15)7-12(10)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJMNDVABRHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689420
Record name 4'-Fluoro-2'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-51-4
Record name 4'-Fluoro-2'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the fluorination of an aromatic compound, followed by the introduction of hydroxy and methoxy groups through specific reactions. The final step involves the formation of the benzoic acid core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain proteins, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyphenylboronic acid
  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-methoxyphenylboronic acid

Uniqueness

4-(4-Fluoro-2-hydroxyphenyl)-3-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluoro group can enhance its stability and binding affinity, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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